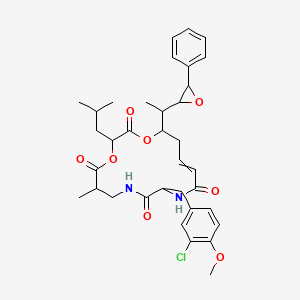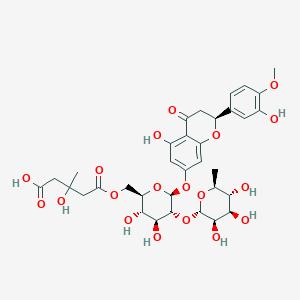![molecular formula C24H36F3N5O7 B10837252 (2S)-2-[2-[[(2S)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol;(6S)-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B10837252.png)
(2S)-2-[2-[[(2S)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol;(6S)-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GSK-644784, also known as GW-644784, is a small molecule drug developed by GlaxoSmithKline. It is a cyclooxygenase-2 inhibitor, which means it selectively inhibits the enzyme cyclooxygenase-2. This enzyme is involved in the inflammatory process, making GSK-644784 a potential candidate for treating conditions related to inflammation, such as pain and schizophrenia .
Análisis De Reacciones Químicas
GSK-644784, as a cyclooxygenase-2 inhibitor, primarily undergoes reactions typical of small organic molecules. These reactions include:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can reduce double bonds or other functional groups, affecting the molecule’s structure and function.
Substitution: This reaction can replace one functional group with another, which can be used to modify the molecule’s properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions would depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
GSK-644784 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a model compound for studying the inhibition of cyclooxygenase-2 and the development of new anti-inflammatory drugs.
Biology: It is used in research to understand the role of cyclooxygenase-2 in various biological processes, including inflammation and pain signaling.
Medicine: It has potential therapeutic applications in treating conditions like pain and schizophrenia, where inflammation plays a key role.
Mecanismo De Acción
GSK-644784 exerts its effects by selectively inhibiting the enzyme cyclooxygenase-2. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting cyclooxygenase-2, GSK-644784 reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Comparación Con Compuestos Similares
GSK-644784 is unique in its selective inhibition of cyclooxygenase-2, which distinguishes it from non-selective cyclooxygenase inhibitors like aspirin and ibuprofen. Similar compounds include:
Celecoxib: Another selective cyclooxygenase-2 inhibitor used to treat pain and inflammation.
Rofecoxib: A selective cyclooxygenase-2 inhibitor that was withdrawn from the market due to safety concerns.
Valdecoxib: A selective cyclooxygenase-2 inhibitor that was also withdrawn from the market.
Propiedades
Fórmula molecular |
C24H36F3N5O7 |
|---|---|
Peso molecular |
563.6 g/mol |
Nombre IUPAC |
(2S)-2-[2-[[(2S)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol;(6S)-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine |
InChI |
InChI=1S/C14H12F3N3O5.C10H24N2O2/c15-14(16,17)25-10-3-1-9(2-4-10)7-23-11-5-19-6-12(20(21)22)18-13(19)24-8-11;1-3-9(7-13)11-5-6-12-10(4-2)8-14/h1-4,6,11H,5,7-8H2;9-14H,3-8H2,1-2H3/t11-;9-,10-/m00/s1 |
Clave InChI |
CSKKOIQIXPTXLB-MZEPSHEKSA-N |
SMILES isomérico |
CC[C@@H](CO)NCCN[C@@H](CC)CO.C1[C@@H](COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC(F)(F)F |
SMILES canónico |
CCC(CO)NCCNC(CC)CO.C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(6-cyanopyridin-3-yl)-N-cyclopropylimidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B10837182.png)
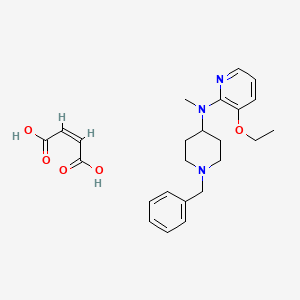
![N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B10837194.png)
![N-ethyl-6-[1-(6-piperazin-1-ylpyridin-2-yl)pyrazolo[4,3-c]pyridin-6-yl]pyrazin-2-amine](/img/structure/B10837201.png)
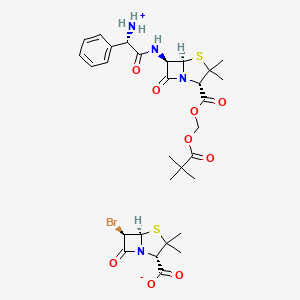
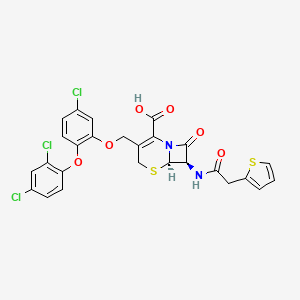
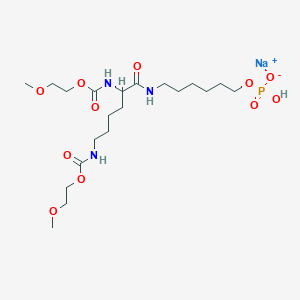
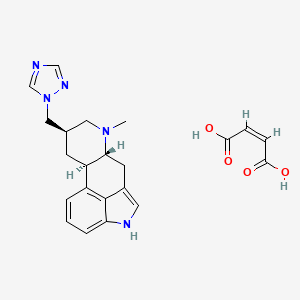
![2-ethyl-2-[4-[[4-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]butanoic acid](/img/structure/B10837256.png)
![(E)-but-2-enedioic acid;3-[[2-(4-hydroxy-5-methyl-2-propan-2-ylphenoxy)ethyl-methylamino]methyl]-4-methoxy-2,5,6-trimethylphenol](/img/structure/B10837259.png)
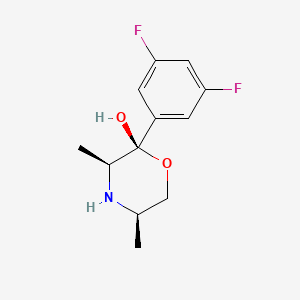
![S-(fluoromethyl) (6S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate](/img/structure/B10837273.png)
